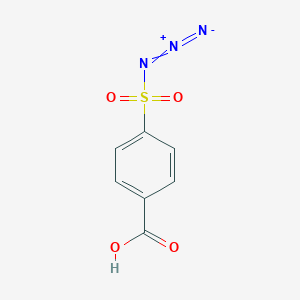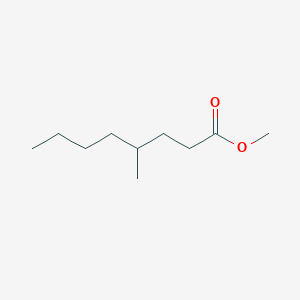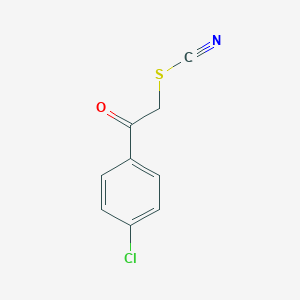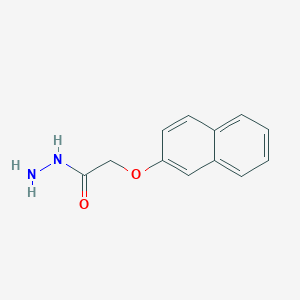
Methyl 7-octenoate
Descripción general
Descripción
“Methyl 7-octenoate” is a chemical compound with the molecular formula C9H16O2 . It is also known by other names such as “Methyl caprylate” and "Methyl n-Octanoate" . It is used in the food and fragrance industry due to its fruity odor .
Synthesis Analysis
The synthesis of an ester, like “Methyl 7-octenoate”, can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “Methyl 7-octenoate” consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 158.238 Da .Aplicaciones Científicas De Investigación
Synthesis of Unusual Carotenoids
Methyl 7-octenoate has been explored in chemical reactions such as electrophilic cyclization. Alderdice and Weiler (1981) found that benzeneselenenyl chloride and aluminum chloride or benzenesulphenyl chloride and silica gel can initiate electrophilic cyclization of methyl 7-methyl-3-oxo-7-octenoate to cyclohexyl derivatives. These derivatives have potential use in the synthesis of unusual carotenoids (Alderdice & Weiler, 1981).
In Biomolecular Chemistry
In the field of biomolecular chemistry, methyl 7-octenoate derivatives have been utilized in various synthetic processes. For instance, Yokota, Nishida, and Mitsunobu (1983) conducted reactions involving methyl 7-octenoate derivatives for the preparation of specific compounds from D-glucose, highlighting its role in complex chemical synthesis (Yokota, Nishida, & Mitsunobu, 1983).
Surface Chemistry and Reaction Pathways
In surface chemistry, the reaction pathways of 7-octenoic acid, a related compound, on copper surfaces have been extensively studied. Bavisotto et al. (2021) explored its adsorption and reaction pathways, providing insights into molecular interactions on metallic surfaces (Bavisotto et al., 2021).
Diesel Fuel Chemistry
In the context of biofuels, methyl 7-octenoate's derivatives have been studied for their role in diesel fuel chemistry. Garner and Brezinsky (2011) conducted pyrolysis and oxidation experiments on biodiesel components, including methyl trans-2-octenoate, revealing its significance in understanding the chemical behavior of biofuels (Garner & Brezinsky, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
methyl oct-7-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBJXYFCNMJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-octenoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)




![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

